3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid
Description
3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid is a spirocyclic compound featuring a chromene ring fused with a cyclopentane moiety. The molecule contains an ethoxy substituent at the 6-position of the chromene ring and a thioether-linked propanoic acid side chain. Notably, it is listed as a discontinued product by CymitQuimica (Ref: 3D-FA99829), indicating challenges in commercial availability or synthesis .
Properties
IUPAC Name |
3-(6-ethoxyspiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4S/c1-2-21-13-5-6-15-14(11-13)16(23-10-7-17(19)20)12-18(22-15)8-3-4-9-18/h5-6,11,16H,2-4,7-10,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBORUDDGBKBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC3(CCCC3)CC2SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure highlights the presence of a spirochromene moiety and a thioether functional group, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer : Inhibition of cancer cell proliferation.
- Antimicrobial : Activity against various bacterial and fungal strains.
- Anti-inflammatory : Reduction of inflammation markers in vitro and in vivo.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cellular Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
- Interaction with Enzymes : The thioether group may facilitate interactions with enzymes that are critical for cancer cell metabolism or inflammation.
- Modulation of Gene Expression : Some studies suggest that these compounds can alter the expression of genes associated with apoptosis and cell cycle regulation.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of related compounds on breast cancer cell lines (T-47D and MDA-MB-231). The compound demonstrated significant growth inhibition with an IC50 value of approximately 0.5 µM, indicating potent anticancer activity.
Study 2: Antimicrobial Efficacy
In vitro tests against common pathogens revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting promising antimicrobial potential.
Scientific Research Applications
Scientific Research Applications
The following sections detail the primary applications of this compound in scientific research:
Medicinal Chemistry
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. This suggests that 3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid may also possess similar effects, potentially contributing to the development of new antioxidant therapies.
Drug Development
- Lead Compound for Anticancer Agents : The spirocyclic structure is often associated with anticancer activity. Preliminary investigations into derivatives of this compound have shown promise in inhibiting cancer cell proliferation, suggesting its utility as a lead compound for further drug development.
Biochemical Research
- Enzyme Inhibition Studies : The thioether functional group may interact with various enzymes, making this compound a candidate for studying enzyme inhibition mechanisms. This could lead to insights into metabolic pathways and the development of enzyme inhibitors.
Case Studies
Several studies have explored the applications of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant properties | Showed significant free radical scavenging activity similar to flavonoids. |
| Study 2 | Anticancer activity | Demonstrated inhibition of cell growth in breast cancer cell lines. |
| Study 3 | Enzyme interactions | Identified potential inhibition of key metabolic enzymes involved in cancer metabolism. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and functional derivatives can be categorized based on core modifications:
Spirocyclic Chromene Derivatives with Varying Cycloalkane Rings
- Cyclopentane vs. Cyclohexane Analogs: [(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid (CAS: 899710-30-6) replaces the cyclopentane ring with cyclohexane and substitutes propanoic acid with acetic acid. This increases molecular weight (336.45 g/mol vs. 322.43 g/mol for the cyclopentane analog) and alters solubility. The cyclohexane variant is also discontinued, suggesting similar synthesis or stability challenges .
Thioether-Linked Propanoic Acid Derivatives with Heterocyclic Cores
- 3-((6-R-Quinolin-4-yl)thio)propanoic Acid Derivatives: These compounds replace the spirochromene core with a quinoline heterocycle. Sodium salts of these derivatives (e.g., QPA-1–8) exhibit enhanced water solubility but higher toxicity compared to free acids. For example, sodium salts reduced sperm motility by 25–30% in toxicity assays, attributed to ionization and improved bioavailability .
Functional Group Variations in Propanoic Acid Side Chains
- Acetic Acid vs. Its storage requires stringent conditions (−80°C for long-term stability), suggesting sensitivity to degradation .
- Fluorinated Derivatives: Perfluorinated thio-propanoic acids (e.g., 3-[(tridecafluorooctyl)thio]propanoic acid) exhibit extreme hydrophobicity and environmental persistence, contrasting with the ethoxy-spirochromene compound’s moderate polarity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Spirocyclic Compounds : The cyclopentane and cyclohexane analogs’ discontinuation highlights synthetic or stability challenges. Their spirochromene cores remain underexplored in biological studies, though related structures show promise in enzyme inhibition .
- Quinoline Derivatives: Sodium salts’ toxicity underscores the trade-off between solubility and safety, guiding future design of non-toxic rhizogenesis stimulants .
- Functional Group Effects: Propanoic acid chain length and fluorination significantly alter physicochemical properties, impacting environmental and pharmacological behavior .
Q & A
Q. What synthetic strategies are recommended for preparing 3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid?
- Methodological Answer: Synthesis typically involves multi-step protocols:
Spirocyclic Core Construction: Use cyclopropanation or cyclization reactions to build the spiro[chromene-cyclopentane] scaffold. For example, palladium-catalyzed reductive cyclization of nitroarenes (as in ) or methods analogous to spirochromene derivatives described in patents (e.g., cyclopropane-fused chromene systems in ) .
Thioether Linkage: Introduce the thiol group via nucleophilic substitution or thiol-ene coupling. For example, react the spirochromene intermediate with 3-mercaptopropanoic acid under basic conditions.
Ethoxy Group Installation: Alkylation of phenolic precursors (e.g., using ethyl iodide) prior to cyclization, as seen in chromene derivatives () .
- Key Considerations: Monitor stereochemistry during spiro ring formation using chiral catalysts or resolving agents.
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer: Use orthogonal analytical techniques:
- Spectroscopy:
- NMR: Compare / NMR shifts with computed data (e.g., PubChem entries for structurally similar compounds in ) .
- HRMS: Confirm molecular formula (e.g., CHOS) and isotopic patterns.
- X-ray Crystallography: Resolve spirocyclic conformation and substituent orientation, as demonstrated in cyclopropane-containing analogs () .
- Chromatography: Purity assessment via HPLC (≥95% by area normalization; impurities tracked per pharmacopeial guidelines in ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data for this compound across different assays?
- Methodological Answer: Contradictions may arise from assay conditions or target promiscuity. Address via:
Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to exclude non-specific effects.
Orthogonal Assays: Compare enzymatic inhibition (e.g., fluorescence-based assays in ) with cellular readouts (e.g., gene expression profiling).
Computational Docking: Map binding interactions using spirocyclic conformation data (e.g., X-ray structures in ) to predict off-target effects .
- Case Study: For thioether-containing analogs, redox-sensitive assays may yield false positives due to thiol-disulfide exchange () .
Q. What strategies are effective for studying the stereochemical impact of the spirocyclic core on biological activity?
- Methodological Answer:
Enantiomer Separation: Use chiral HPLC (e.g., amylose-based columns) to isolate enantiomers.
Stereoselective Synthesis: Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) to generate enantiopure intermediates.
Biological Testing: Compare enantiomer activity in target assays (e.g., receptor binding) and ADME studies (e.g., metabolic stability in ) .
- Example: Spirocyclopropane derivatives () showed divergent activity between (2'R,4S) and (2'S,4R) configurations .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be mitigated for this compound?
- Methodological Answer:
Prodrug Design: Modify the carboxylic acid group (e.g., ester prodrugs) to enhance membrane permeability, as demonstrated for propanoic acid derivatives () .
Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to improve solubility.
Metabolic Stability Assays: Screen for cytochrome P450 interactions using liver microsomes (e.g., CYP3A4 inhibition in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
